N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-16-12-17(2)14-20(13-16)22(19-10-11-26(24,25)15-19)21(23)9-8-18-6-4-3-5-7-18/h3-7,10-14,19H,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBOQPVWJGUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a benzamide moiety and a thiophene derivative, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
This compound's molecular formula is , characterized by a 3,5-dimethylphenyl group attached to a nitrogen atom that is also bonded to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The presence of these functional groups suggests that it may interact with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anti-inflammatory effects : Compounds related to this structure have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses.
- Antioxidant properties : Some derivatives demonstrate significant antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Antimicrobial activity : Structural analogs have been reported to possess antimicrobial properties against various pathogens.
The biological activity of this compound may involve several mechanisms:
- Binding Affinity : Studies suggest that this compound can effectively bind to specific proteins involved in disease pathways. This binding may inhibit target functions, leading to therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as COX and lipoxygenase at micromolar concentrations. For instance, similar compounds have demonstrated IC50 values ranging from 0.1 µM to 1.1 µM for various inflammatory mediators .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds can provide insights into the unique properties of this compound. The following table summarizes some notable analogs:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution |
| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties |
| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen |
The distinct combination of substituents in this compound may confer unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds:
- A study on related thiophene derivatives demonstrated their ability to inhibit leukotriene synthesis in immune cells with IC50 values as low as 0.4 µM . This suggests potential applications in treating inflammatory diseases.
- Another investigation focused on the antioxidant capacity of thiophene derivatives showed significant free radical scavenging activity, indicating their potential role in mitigating oxidative stress-related conditions.
Comparison with Similar Compounds
Research Implications
- Agricultural Applications: While propanil and PET inhibitors () target photosynthesis, the dihydrothiophen-dioxide moiety in the target compound may offer novel herbicidal mechanisms or non-agricultural applications (e.g., pharmaceuticals).
- Drug Design: The combination of electron-donating (methyl) and polar (sulfone) groups in the target compound could balance lipophilicity and solubility, a critical factor in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
